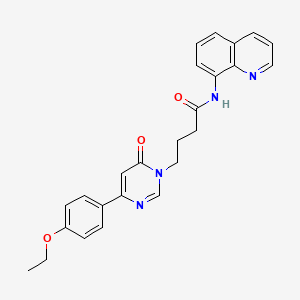

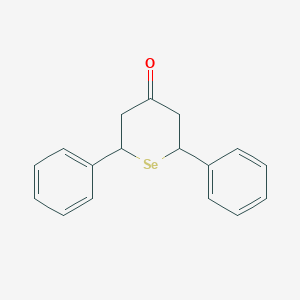

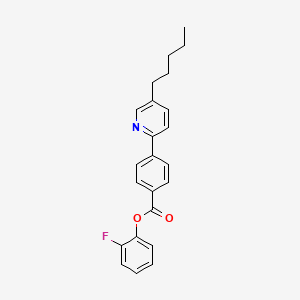

![molecular formula C23H23N5O3 B2873036 2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1251680-87-1](/img/structure/B2873036.png)

2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to the class of organic compounds known as triazolopyridazines. These are aromatic heterocyclic compounds containing a 1,2,4-triazole ring fused to a pyridazine ring .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by determining the crystal structures of BD1 in complex with selected inhibitors .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole and its energetic salts were designed and synthesized based on a fused-triazole backbone with two C-amino groups as substituents .Physical And Chemical Properties Analysis

The physicochemical properties of similar compounds have been measured or calculated. For example, compound 1 exhibits superior thermostability (Td (onset): 261 °C), surpassing its analogues .Applications De Recherche Scientifique

Antioxidant and Antimicrobial Activities

- Research on new triazolo and pyridazine derivatives has shown significant antioxidant and antimicrobial activities . For instance, Shakir, Ali, and Hussain (2017) synthesized compounds demonstrating higher antioxidant ability than ascorbic acid in DPPH and FRAP assays, highlighting the potential of these compounds in developing antioxidant agents (Shakir, Ali, & Hussain, 2017).

Antiproliferative and Anticancer Potential

- Another study focused on the antiproliferative activity of triazolopyridazine derivatives, indicating that some compounds could significantly inhibit the proliferation of endothelial and tumor cells, pointing towards their potential as anticancer agents (Ilić, Ilaš, Liekens, Mátyus, & Kikelj, 2011).

Inhibition of Enzymes and Biological Activities

- The inhibition of enzymes such as lipase and α-glucosidase has been observed in compounds derived from triazolopyridazine structures, suggesting applications in treating conditions like diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).

Chemical Synthesis and Structural Elucidation

- Studies have also delved into the chemical synthesis and structural elucidation of triazolopyridazine and related compounds, providing foundational knowledge for the development of new pharmaceuticals and materials with tailored properties (El Massry, Asal, Khattab, Haiba, Helmy, Langer, & Amer, 2012).

Potential as PI3K Inhibitors

- Modification of triazolopyridine derivatives to improve anticancer efficacy and reduce toxicity has been explored, indicating the potential of such compounds as PI3K inhibitors , which are crucial in cancer therapy (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3/c1-15-4-7-18(12-16(15)2)20-10-11-21-26-27(23(30)28(21)25-20)14-22(29)24-13-17-5-8-19(31-3)9-6-17/h4-12H,13-14H2,1-3H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPODXFNGKDRAEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)OC)C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

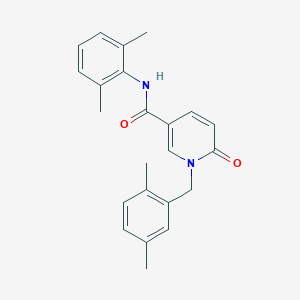

![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid](/img/structure/B2872954.png)

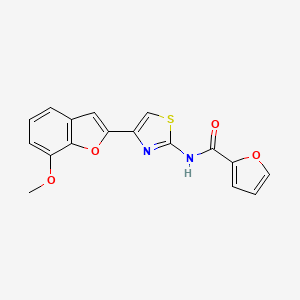

![(E)-2-chloro-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2872962.png)

![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/no-structure.png)

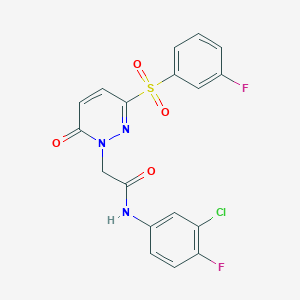

![2-[3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2872967.png)